molecular formula C22H21N3O B11473191 N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide

N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide

Cat. No.: B11473191
M. Wt: 343.4 g/mol
InChI Key: RFXVBVNWIHIPAX-UHFFFAOYSA-N
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Description

N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE typically involves multi-step organic reactionsThe final step involves the formylation of the propyl chain to introduce the formamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism by which N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE is unique due to its combination of a naphthalene ring, benzodiazole ring, and formamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]formamide

InChI

InChI=1S/C22H21N3O/c26-16-23-14-6-13-22-24-20-11-3-4-12-21(20)25(22)15-18-9-5-8-17-7-1-2-10-19(17)18/h1-5,7-12,16H,6,13-15H2,(H,23,26)

InChI Key

RFXVBVNWIHIPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCNC=O

Origin of Product

United States

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